4-(Pentafluorobenzoyl)isoquinoline
Overview
Description
Scientific Research Applications
Synthesis of Natural Alkaloids
Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives, including “4-(Pentafluorobenzoyl)isoquinoline”, has attracted considerable attention of chemists and pharmacologists .
Pharmaceutical Applications
Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial and some other drugs .
3. Development of New Strategies in Organic and Medicinal Chemistry The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs development of new strategies . “4-(Pentafluorobenzoyl)isoquinoline” could be a part of this research.
Catalysts in Chemical Reactions
Isoquinoline and its derivatives can act as catalysts in various chemical reactions, contributing to the development of more efficient and environmentally friendly chemical processes .
5. Fluorinated Isoquinolines in Pharmaceuticals and Materials Fluorinated isoquinolines, like “4-(Pentafluorobenzoyl)isoquinoline”, attract widespread attention as important components of pharmaceuticals and materials, because of their unique characteristics such as biological activities and light-emitting properties .
6. Development of Organic Light-Emitting Diodes (OLEDs) Fluorinated isoquinoline derivatives have been used in the development of organic light-emitting diodes (OLEDs) . The unique light-emitting properties of these compounds make them suitable for this application.
Mechanism of Action
Target of Action
Isoquinoline alkaloids, a class of compounds to which 4-(pentafluorobenzoyl)isoquinoline belongs, have been found to interact with a variety of targets, including those involved in cancer, microorganisms, neurodegeneration, inflammation, and autoimmunity .
Mode of Action
Isoquinoline alkaloids, in general, are known to exhibit a wide range of biological activities, suggesting diverse modes of action depending on the specific compound and target .
Biochemical Pathways
Isoquinoline alkaloids are known to impact various pathways, but the specific pathways influenced by 4-(Pentafluorobenzoyl)isoquinoline would depend on its specific targets .
Pharmacokinetics
Isoquinoline-based therapeutic drugs are known to have diverse pharmacokinetic profiles .
Result of Action
Isoquinoline alkaloids, in general, are known to exhibit a wide range of biological activities, suggesting diverse cellular and molecular effects .
Action Environment
The action of isoquinoline alkaloids can be influenced by various factors, including the chemical environment and the presence of other compounds .
properties
IUPAC Name |
isoquinolin-4-yl-(2,3,4,5,6-pentafluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F5NO/c17-11-10(12(18)14(20)15(21)13(11)19)16(23)9-6-22-5-7-3-1-2-4-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWMWRAGWCCQDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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